Venetoclax-d8: A Technical Guide for Researchers
Venetoclax-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Venetoclax-d8, a deuterated isotopologue of the potent B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, serving as a vital resource for professionals in drug discovery and development.
Introduction to Venetoclax-d8
Venetoclax-d8 is a stable, deuterium-labeled form of Venetoclax (also known as ABT-199 or GDC-0199).[1][2] Venetoclax is a highly selective and orally bioavailable small-molecule inhibitor of the anti-apoptotic protein BCL-2.[1][2] The incorporation of eight deuterium atoms into the molecular structure of Venetoclax results in a heavier isotopologue, Venetoclax-d8. This modification makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, for the accurate determination of Venetoclax concentrations in biological matrices.[1]
Chemical Structure and Properties
The systematic IUPAC name for Venetoclax-d8 is 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl-d8)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide. The deuterium atoms are located on the piperazine ring.
Chemical Structure of Venetoclax-d8:
Caption: The chemical structure of Venetoclax, with the eight deuterium atoms on the piperazine ring indicated for Venetoclax-d8.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₅H₄₂D₈ClN₇O₇S | [3] |
| Molecular Weight | 876.5 g/mol | [3] |
| CAS Number | 1257051-06-1 | [3] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
Venetoclax, and by extension Venetoclax-d8, functions as a potent and selective antagonist of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.
By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX. This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.
Caption: Signaling pathway of Venetoclax-induced apoptosis.
Experimental Protocols
Quantitative Analysis of Venetoclax using LC-MS/MS with Venetoclax-d8 as an Internal Standard
This protocol outlines a general procedure for the quantification of Venetoclax in human plasma.
Materials:
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Venetoclax analytical standard
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Venetoclax-d8 internal standard
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Human plasma (blank)
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Acetonitrile (ACN)
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Formic acid
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Ammonium formate
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Water, HPLC grade
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LC-MS/MS system
Procedure:
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of Venetoclax in DMSO.
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Prepare a 1 mg/mL stock solution of Venetoclax-d8 in DMSO.
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-
Preparation of Calibration Standards and Quality Controls (QCs):
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Serially dilute the Venetoclax stock solution with a mixture of ACN and water (1:1 v/v) to prepare working solutions for calibration standards.
-
Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.
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Prepare QC samples at low, medium, and high concentrations in a similar manner.
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-
Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the Venetoclax-d8 internal standard (e.g., at 100 ng/mL).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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-
LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in ACN
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Gradient: A suitable gradient to separate the analyte from matrix components.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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-
Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Venetoclax 868.4 321.2 | Venetoclax-d8 | 876.4 | 329.2 |
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-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Venetoclax to Venetoclax-d8 against the nominal concentration of the calibration standards.
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Determine the concentration of Venetoclax in the unknown samples by interpolation from the calibration curve.
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Caption: Experimental workflow for LC-MS/MS analysis.
In Vitro Apoptosis Assay
This protocol describes a method to assess Venetoclax-induced apoptosis in a cancer cell line overexpressing BCL-2 (e.g., a lymphoma cell line).
Materials:
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BCL-2 overexpressing cancer cell line
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Complete cell culture medium
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Venetoclax
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DMSO (vehicle control)
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Annexin V-FITC Apoptosis Detection Kit
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Propidium Iodide (PI)
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Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the BCL-2 overexpressing cancer cells in complete medium to ~70-80% confluency.
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Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Venetoclax (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Staining:
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Harvest the cells by trypsinization and wash them with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 µL of FITC Annexin V and 5 µL of PI to each sample.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
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Early apoptotic cells (Annexin V+ / PI-)
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Late apoptotic/necrotic cells (Annexin V+ / PI+)
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Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
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Quantify the percentage of cells in each quadrant.
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Plot the percentage of apoptotic cells (early + late) against the concentration of Venetoclax to determine the dose-response relationship.
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Data Presentation
Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venetoclax | ESI+ | 868.4 | 321.2 | 35 |
| Venetoclax-d8 | ESI+ | 876.4 | 329.2 | 35 |
Note: Collision energy may vary depending on the instrument used.
Conclusion
Venetoclax-d8 is an indispensable tool for the accurate and reliable quantification of Venetoclax in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality pharmacokinetic and drug metabolism data. A thorough understanding of its properties and the mechanism of action of its parent compound, Venetoclax, is crucial for researchers in the field of oncology and drug development. The experimental protocols provided in this guide offer a solid foundation for the implementation of key assays in the laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Venetoclax-d8 | ABT-199-d8 | Deuterated Compound | TargetMol [targetmol.com]
- 3. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax D8 | 1257051-06-1 [chemicalbook.com]
